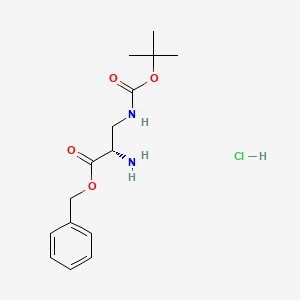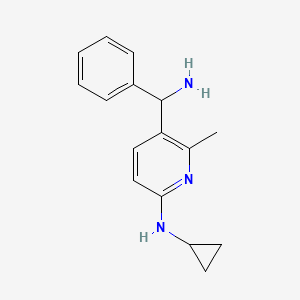
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine is a complex organic compound that features a pyridine ring substituted with an amino group, a phenylmethyl group, a cyclopropyl group, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors.
Introduction of Substituents: The amino group, phenylmethyl group, cyclopropyl group, and methyl group are introduced through various substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the phenylmethyl group can be added through a Friedel-Crafts alkylation reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of catalysts, reaction conditions (temperature, pressure, solvent), and purification methods to ensure the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one or more substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under suitable conditions (e.g., acidic or basic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds or oxides, while reduction may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.
Industry: The compound is used in the development of new materials, dyes, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar amino group and are known for their versatile applications in organic synthesis and medicinal chemistry.
3(5)-Aminopyrazoles: These compounds are structurally similar and are used as precursors in the synthesis of condensed heterocyclic systems.
Uniqueness
5-(Amino(phenyl)methyl)-N-cyclopropyl-6-methylpyridin-2-amine is unique due to its specific combination of substituents on the pyridine ring, which imparts distinct chemical and biological properties. Its cyclopropyl group, in particular, adds to its rigidity and potential for specific interactions with biological targets, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C16H19N3 |
|---|---|
Peso molecular |
253.34 g/mol |
Nombre IUPAC |
5-[amino(phenyl)methyl]-N-cyclopropyl-6-methylpyridin-2-amine |
InChI |
InChI=1S/C16H19N3/c1-11-14(16(17)12-5-3-2-4-6-12)9-10-15(18-11)19-13-7-8-13/h2-6,9-10,13,16H,7-8,17H2,1H3,(H,18,19) |
Clave InChI |
QAMFOFOOKPNBKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=N1)NC2CC2)C(C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


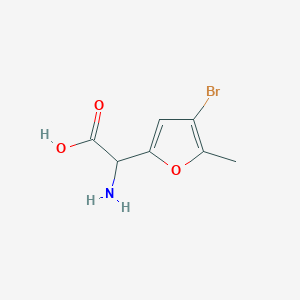
![Propyl 2-(4-isopropylphenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15231406.png)
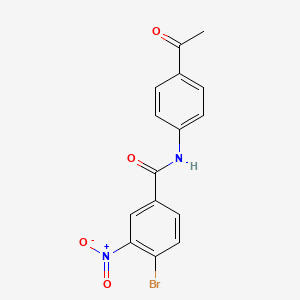
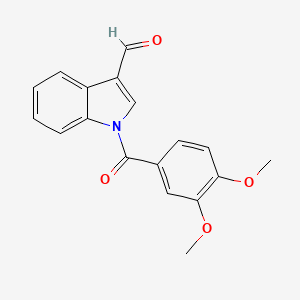
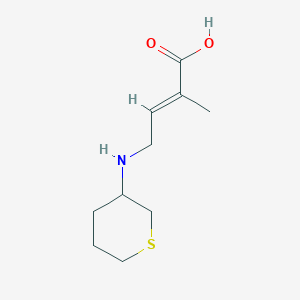
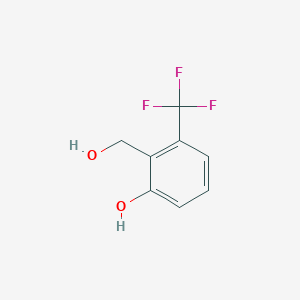
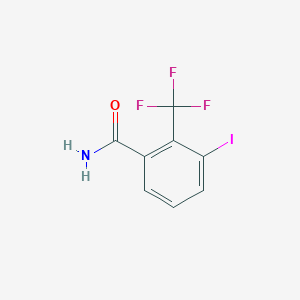
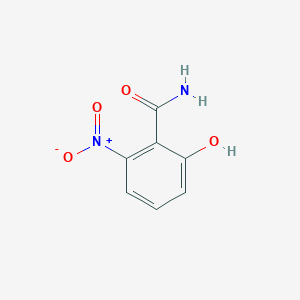
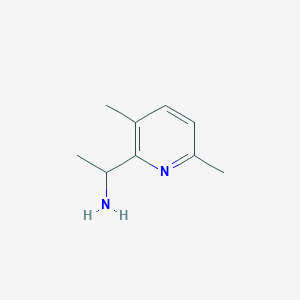
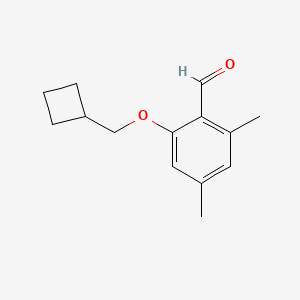
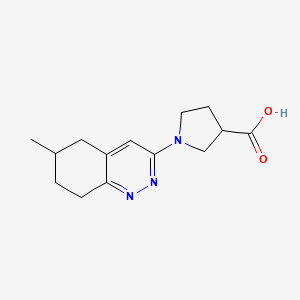
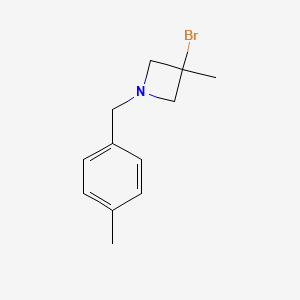
![Methyl 7-chlorothieno[2,3-c]pyridine-4-carboxylate](/img/structure/B15231468.png)
